Cas no 1270921-80-6 ((6-phenoxypyridin-3-yl)boronic acid)

(6-phenoxypyridin-3-yl)boronic acid 化学的及び物理的性質
名前と識別子
-
- (6-Phenoxypyridin-3-yl)boronic acid
- 6-Phenoxypyridine-3-boronic acid
- 2-Phenoxypyridine-5-boronic acid
- (6-phenoxypyridin-3-yl)boronic acid
-
- MDL: MFCD12403506
- インチ: InChI=1S/C11H10BNO3/c14-12(15)9-6-7-11(13-8-9)16-10-4-2-1-3-5-10/h1-8,14-15H
- InChIKey: BVSDPMDHUFPPMM-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)OC2=NC=C(C=C2)B(O)O
計算された属性
- せいみつぶんしりょう: 215.07500
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
じっけんとくせい
- 密度みつど: 1.29±0.1 g/cm3(Predicted)
- ふってん: 404.0±55.0 °C(Predicted)
- PSA: 62.58000
- LogP: 0.55370
(6-phenoxypyridin-3-yl)boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB335577-1g |
6-Phenoxypyridine-3-boronic acid, 96%; . |
1270921-80-6 | 96% | 1g |
€212.80 | 2025-02-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P40830-10g |
(6-Phenoxypyridin-3-yl)boronic acid |
1270921-80-6 | 97% | 10g |
¥13930.0 | 2024-07-19 | |
Fluorochem | 217175-250mg |
6-Phenoxypyridin-3-yl)boronic acid |
1270921-80-6 | 95% | 250mg |
£150.00 | 2022-03-01 | |
Fluorochem | 217175-5g |
6-Phenoxypyridin-3-yl)boronic acid |
1270921-80-6 | 95% | 5g |
£1225.00 | 2022-03-01 | |
abcr | AB335577-1 g |
6-Phenoxypyridine-3-boronic acid; 96% |
1270921-80-6 | 1g |
€484.00 | 2023-04-26 | ||
Alichem | A029168963-5g |
6-Phenoxypyridine-3-boronic acid |
1270921-80-6 | 95% | 5g |
$698.70 | 2022-04-03 | |
Matrix Scientific | 092569-1g |
(6-Phenoxypyridin-3-yl)boronic acid, 95+% |
1270921-80-6 | 95+% | 1g |
$672.00 | 2023-09-10 | |
1PlusChem | 1P000X3S-250mg |
Boronic acid, B-(6-phenoxy-3-pyridinyl)- |
1270921-80-6 | 96% | 250mg |
$51.00 | 2024-07-09 | |
Aaron | AR000XC4-250mg |
Boronic acid, B-(6-phenoxy-3-pyridinyl)- |
1270921-80-6 | 96% | 250mg |
$59.00 | 2025-02-10 | |
abcr | AB335577-10g |
6-Phenoxypyridine-3-boronic acid, 96%; . |
1270921-80-6 | 96% | 10g |
€1024.80 | 2025-02-21 |
(6-phenoxypyridin-3-yl)boronic acid 関連文献
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
Related Articles
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
(6-phenoxypyridin-3-yl)boronic acidに関する追加情報
(6-Phenoxypyridin-3-yl)boronic Acid: A Comprehensive Overview
The compound with CAS number 1270921-80-6, commonly referred to as (6-phenoxypyridin-3-yl)boronic acid, is a significant molecule in the field of organic chemistry. This compound is a derivative of pyridine, a six-membered aromatic heterocycle, with a phenoxypyridine moiety and a boronic acid group attached at the 3-position. The presence of the boronic acid group makes it particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are widely used in the synthesis of complex organic molecules.
6-Phenoxypyridin-3-yl boronic acid has gained attention due to its potential applications in drug discovery and materials science. Recent studies have highlighted its role in the development of novel pharmaceutical agents, particularly in the context of kinase inhibitors and other bioactive compounds. The phenoxypyridine moiety is known for its ability to interact with various biological targets, making it a versatile building block in medicinal chemistry.
From a synthetic perspective, (6-phenoxypyridin-3-yl)boronic acid can be prepared through several routes. One common method involves the hydroxylation of an appropriate pyridine derivative followed by substitution with a phenolic group and subsequent conversion to the boronic acid. The choice of synthetic pathway depends on the availability of starting materials and the desired purity of the final product. Researchers have also explored green chemistry approaches to synthesize this compound, minimizing environmental impact while maintaining high yields.
The unique electronic properties of 6-phenoxypyridin-3-yl boronic acid make it an attractive candidate for applications in optoelectronics and sensor technologies. Its ability to undergo various cross-coupling reactions allows for the creation of functional materials with tailored properties. For instance, integrating this compound into conjugated polymers has shown promise in enhancing their electrical conductivity and optical properties, which are critical for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.
Recent advancements in computational chemistry have provided deeper insights into the molecular structure and reactivity of (6-phenoxypyridin-3-yl)boronic acid. Density functional theory (DFT) calculations have revealed that the boronic acid group significantly influences the electronic distribution within the molecule, facilitating its participation in metal-catalyzed coupling reactions. These findings have been instrumental in optimizing reaction conditions and improving synthetic efficiency.
In terms of biological activity, 6-phenoxypyridin-3-yl boronic acid has been evaluated for its potential as an anticancer agent. Preclinical studies suggest that it exhibits selective cytotoxicity against certain cancer cell lines, potentially through modulation of key signaling pathways. While further research is needed to fully understand its mechanism of action, these results underscore its potential as a lead compound for drug development.
The versatility of (6-phenoxy-pyridin -3 -yl)boronic acid extends to its use as an intermediate in natural product synthesis. Its ability to participate in both palladium-catalyzed and nickel-catalyzed couplings makes it a valuable tool for constructing complex natural product frameworks. Recent examples include its application in the synthesis of alkaloids and polyketides, demonstrating its utility across diverse chemical domains.
Looking ahead, the continued exploration of (6-phenoxy-pyridin -3 -yl)boronic acid is expected to yield further insights into its chemical reactivity and biological activity. Its role as a key intermediate in organic synthesis positions it as an essential component in both academic research and industrial applications. As researchers continue to uncover new methods for synthesizing and utilizing this compound, its impact on various fields of chemistry is likely to grow significantly.
1270921-80-6 ((6-phenoxypyridin-3-yl)boronic acid) 関連製品
- 1624260-53-2(6-(((Phenylsulfonyl)methyl)amino)hexanoic acid)
- 2169418-59-9(2,2-dimethyl-1-{4-(methylamino)methyl-1,3-thiazol-2-yl}propan-1-one)
- 93232-45-2(α,α,α-Trichlorotoluene-d5)
- 1249176-14-4(4-(1-ethyl-1H-1,2,4-triazol-5-yl)methyl-1,3-thiazol-2-amine)
- 56433-00-2(1-(Bromomethyl)-3-chloro-2-nitrobenzene)
- 2307671-05-0(5-Bromo-3-[1-(2,6-dichloro-3-fluoro-phenyl)-ethoxy]-2-nitro-pyridine)
- 1823915-03-2(Ethyl 6-(Ethylamino)pyridazine-3-carboxylate)
- 281234-95-5(methyl 4-(piperidin-4-yloxy)benzoate)
- 628-30-8(Propyl isothiocyanate)
- 416867-67-9((1-Benzyl-piperidin-4-yl)-(3-methoxy-propyl)-amine)

